molecular formula C15H15NO3 B15101594 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid CAS No. 24542-66-3

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid

Cat. No.: B15101594
CAS No.: 24542-66-3
M. Wt: 257.28 g/mol
InChI Key: UTBUACJZUUHBJE-UHFFFAOYSA-N
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Description

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which is further connected to an amino group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylaniline with 2-chlorobenzoic acid under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-((2-Hydroxy-5-methylphenyl)amino)benzoic acid.

    Reduction: Formation of this compound with an additional amino group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Methoxy-5-methylphenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: 2-((3-Chloro-2-methylphenyl)amino)benzoic acid, used as a non-steroidal anti-inflammatory drug (NSAID).

    2-Amino-5-methoxybenzoic Acid: Used in the synthesis of various organic compounds.

    Methyl 2-methoxybenzoate: An ester derivative used in organic synthesis.

Uniqueness

2-((2-Methoxy-5-methylphenyl)amino)benzoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties

Properties

CAS No.

24542-66-3

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-(2-methoxy-5-methylanilino)benzoic acid

InChI

InChI=1S/C15H15NO3/c1-10-7-8-14(19-2)13(9-10)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

UTBUACJZUUHBJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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